2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structural uniqueness lies in its combination of a benzene sulfonamide group with a tetrahydroquinoline moiety, making it an intriguing subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions:
Quinoline Formation: The 1,2,3,4-tetrahydroquinoline moiety can be synthesized via Povarov reaction, which involves an aromatic aldehyde, aniline, and an alkene.
Acylation: The methoxyacetyl group is introduced through an acylation reaction using methoxyacetic acid and an appropriate acylating agent, like a chloride or anhydride.
Sulfonamide Formation:
Industrial Production Methods: For industrial-scale synthesis, the process optimization focuses on cost-effectiveness, scalability, and yield improvement. Continuous flow chemistry and the use of green solvents are considered to reduce environmental impact.
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, particularly at the methoxyacetyl or tetrahydroquinoline moiety.
Reduction: Selective reduction can be achieved under specific conditions, targeting functional groups like the sulfonamide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: May include carboxylic acids or hydroxylated derivatives.
Reduction Products: Could involve amines or partially reduced sulfonamides.
Substitution Products: Depending on the substituent introduced, derivatives with varied functional groups.
Scientific Research Applications
The compound has a broad range of applications due to its unique chemical structure and reactivity:
Chemistry:
Catalysts: Potential use as a ligand in catalysis due to its ability to coordinate with metals.
Synthetic Intermediates: Serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential inhibitor of enzymes involved in various diseases.
Industry:
Pharmaceuticals: Used in the design of new drug molecules.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules:
Unique Features:
Methoxyacetyl Substitution: Unlike many sulfonamides, the presence of this group enhances specific biological activities.
Tetrahydroquinoline Core: Provides a distinctive pharmacophore compared to simple aromatic sulfonamides.
Comparison with Similar Compounds
Sulfamethoxazole: A well-known antibiotic with a simpler structure.
2-chloro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyacetyl group, offering a comparative analysis of biological activity.
This compound's intriguing structure and versatile applications make it a valuable subject for ongoing research in various fields.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSCCKWKPQZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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